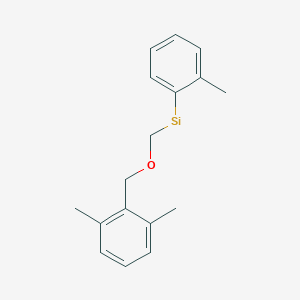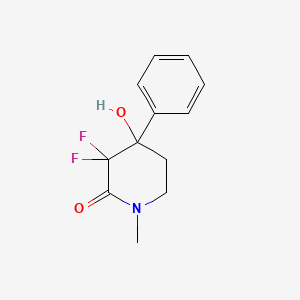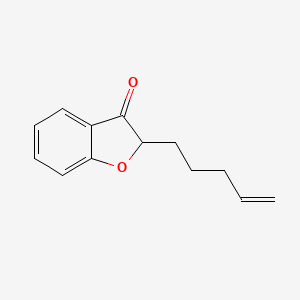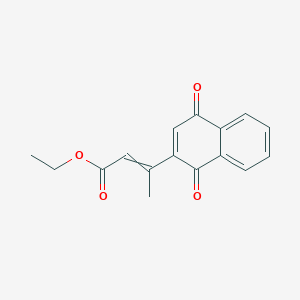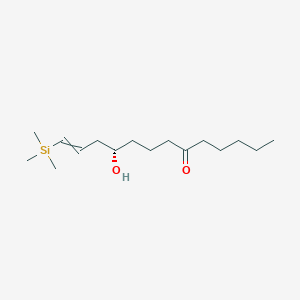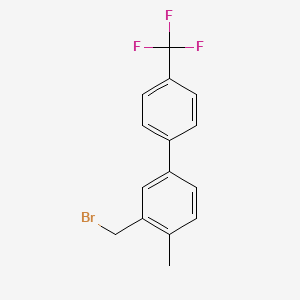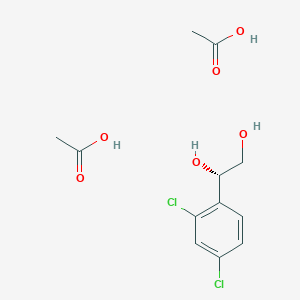
acetic acid;(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol is a compound that combines the properties of acetic acid and a dichlorophenyl ethane diol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol typically involves the reaction of 2,4-dichlorophenyl ethane with acetic acid under controlled conditions. The reaction may require a catalyst to facilitate the formation of the desired product. Common catalysts used in such reactions include palladium or copper-based catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
化学反応の分析
Types of Reactions
Acetic acid;(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Acetic acid;(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which acetic acid;(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenyl ethane: Shares the dichlorophenyl group but lacks the acetic acid and diol functionalities.
Acetic acid derivatives: Compounds with similar acetic acid moieties but different substituents.
Uniqueness
Acetic acid;(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol is unique due to the combination of its dichlorophenyl group and the acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these combined properties are advantageous.
特性
CAS番号 |
647026-55-9 |
|---|---|
分子式 |
C12H16Cl2O6 |
分子量 |
327.15 g/mol |
IUPAC名 |
acetic acid;(1S)-1-(2,4-dichlorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H8Cl2O2.2C2H4O2/c9-5-1-2-6(7(10)3-5)8(12)4-11;2*1-2(3)4/h1-3,8,11-12H,4H2;2*1H3,(H,3,4)/t8-;;/m1../s1 |
InChIキー |
PQZDWEGQZGSDCZ-YCBDHFTFSA-N |
異性体SMILES |
CC(=O)O.CC(=O)O.C1=CC(=C(C=C1Cl)Cl)[C@@H](CO)O |
正規SMILES |
CC(=O)O.CC(=O)O.C1=CC(=C(C=C1Cl)Cl)C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


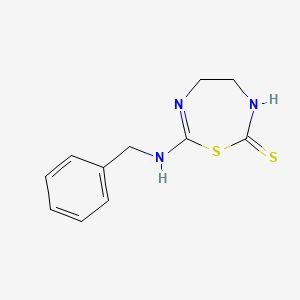
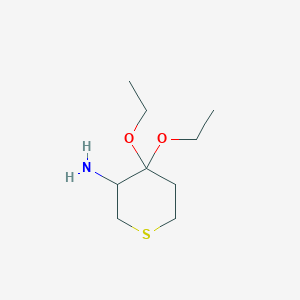
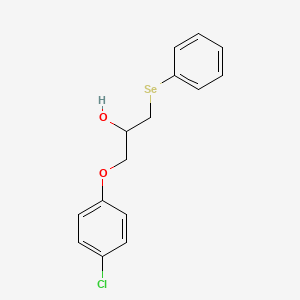
![4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane](/img/structure/B15170514.png)
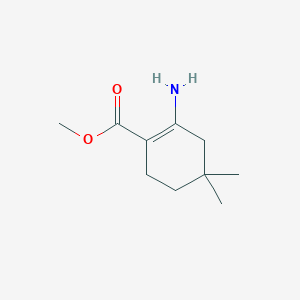
![4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B15170521.png)
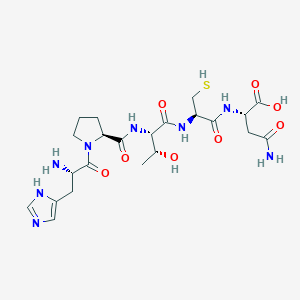
![4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one](/img/structure/B15170545.png)
